1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one

Description

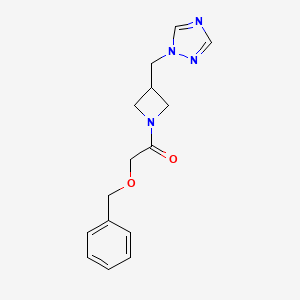

1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one is a synthetic organic compound featuring a 1,2,4-triazole moiety linked to an azetidine (four-membered nitrogen-containing ring) via a methyl group. The ethanone backbone is substituted with a benzyloxy group at the second carbon. This structure combines heterocyclic and aromatic functionalities, which are common in bioactive molecules.

Properties

IUPAC Name |

2-phenylmethoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(10-21-9-13-4-2-1-3-5-13)18-6-14(7-18)8-19-12-16-11-17-19/h1-5,11-12,14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUPVZUDDBOZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors.

Linking the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via etherification reactions using benzyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the triazole ring, which is known for its biological activity.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: The compound may serve as a probe to study biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Azetidine-triazole hybrids (e.g., ) prioritize ring strain and nitrogen density, which may influence target binding.

Physicochemical Properties

- Polarity : The benzyloxy group increases hydrophobicity compared to hydroxyl or oxime ether substituents (e.g., ).

- Stability : Azetidine’s ring strain may reduce thermal stability relative to larger rings (e.g., piperidine derivatives).

- Spectroscopic Data: Similar triazole-ethanones show characteristic ¹H NMR peaks at δ 5.7–9.0 ppm for aromatic/triazole protons and δ 3.5–5.5 ppm for azetidine protons .

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates an azetidine ring, a triazole moiety, and a benzyloxy group, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Features

The structural composition of the compound can be outlined as follows:

| Component | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing ring known for its reactivity and ability to modulate biological interactions. |

| Triazole Moiety | A five-membered ring containing three nitrogen atoms, often associated with antifungal and anticancer activities. |

| Benzyloxy Group | A phenolic group that enhances lipophilicity and may improve binding affinity to biological targets. |

Antimicrobial Activity

Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens.

- Mechanism of Action : The triazole ring may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death. Additionally, the azetidine ring's structural characteristics may facilitate interactions with bacterial enzymes.

Case Study : In vitro studies have shown that similar triazole-containing compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with azetidine and triazole structures have been tested for their Minimum Inhibitory Concentration (MIC) against strains like Staphylococcus aureus and Escherichia coli, yielding promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interfere with cellular signaling pathways involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. The interaction between the azetidine and triazole rings with specific receptors or enzymes can lead to the inhibition of tumor growth.

Research Findings : Studies involving similar compounds have reported significant cytotoxic effects against various cancer cell lines. For example, a related triazole derivative demonstrated IC50 values in the nanomolar range against breast cancer cells .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other compounds, a summary table is presented below:

| Compound | Biological Activity | IC50 (µM) | Target Pathway |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | PI3K/Akt |

| Triazole Derivative A | Antifungal | 0.5 | Ergosterol Synthesis |

| Azetidine Derivative B | Antimicrobial | 0.7 | Cell Wall Synthesis |

| Triazole-Azetidine Hybrid C | Anticancer | 0.2 | Apoptosis Induction |

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of Triazole Moiety : Often synthesized via click chemistry methods.

- Coupling Reactions : The final product is obtained through coupling reactions that integrate the benzyloxy group with the azetidine and triazole components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.